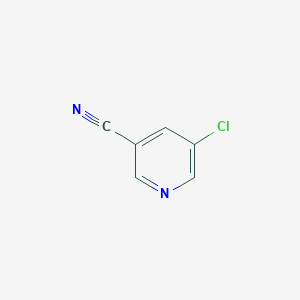
5-氯-3-氰基吡啶
概述
描述
5-Chloro-3-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It consists of a pyridine ring substituted with a chlorine atom at the 5-position and a nitrile group at the 3-position. This compound is a derivative of pyridine and is known for its applications in various chemical reactions and industrial processes.
科学研究应用
5-Chloro-3-cyanopyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: 5-Chloro-3-cyanopyridine is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
Target of Action
It is known that cyanopyridines, such as 5-chloro-3-cyanopyridine, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Cyanopyridines are known to participate in various chemical reactions, including suzuki-miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction.
生化分析
Biochemical Properties
5-Chloro-3-cyanopyridine interacts with various enzymes, proteins, and other biomolecules. It is known to show high activity towards nitrilase, an enzyme that catalyzes the hydrolysis of nitriles to corresponding acids . The interaction between 5-Chloro-3-cyanopyridine and nitrilase is crucial in biochemical reactions .
Cellular Effects
The effects of 5-Chloro-3-cyanopyridine on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 5-Chloro-3-cyanopyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is a precursor to the vitamin niacin, and its hydrolysis leads to nicotinamide (vitamin B3) .
Metabolic Pathways
5-Chloro-3-cyanopyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
5-Chloro-3-cyanopyridine can be synthesized through several methods. One common method involves the chlorination of 3-cyanopyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
Another method involves the reaction of 3-cyanopyridine N-oxide with a chlorinating agent. This method provides a more selective approach to obtaining 5-Chloro-3-cyanopyridine by avoiding over-chlorination and other side reactions .
Industrial Production Methods
In industrial settings, 5-Chloro-3-cyanopyridine is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-3-cyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is typically carried out in the presence of a base and a suitable solvent.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary or secondary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: 5-Chloro-3-aminopyridine.
Oxidation: 5-Chloro-3-cyanopyridine N-oxide and other oxidized derivatives.
相似化合物的比较
Similar Compounds
3-Cyanopyridine: Lacks the chlorine substituent at the 5-position. It is used as a precursor for the synthesis of nicotinamide (vitamin B3).
5-Bromo-3-cyanopyridine: Similar structure with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different physical properties and applications.
5-Fluoro-3-cyanopyridine: Contains a fluorine atom at the 5-position.
Uniqueness
5-Chloro-3-cyanopyridine is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct reactivity and properties. The chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. Additionally, the nitrile group provides versatility in further chemical transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCXRPJVSZARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505527 | |
| Record name | 5-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51269-82-0 | |
| Record name | 5-Chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51269-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

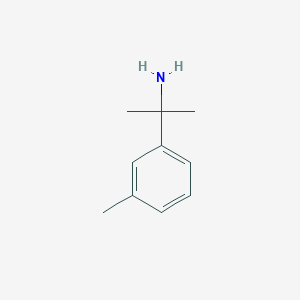



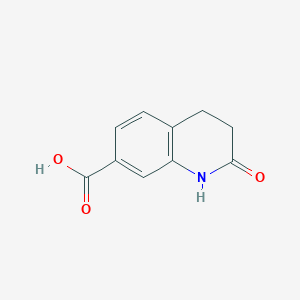

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
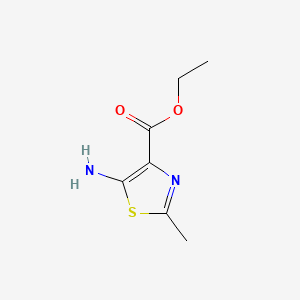
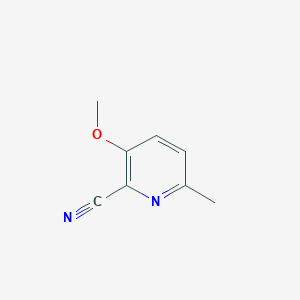
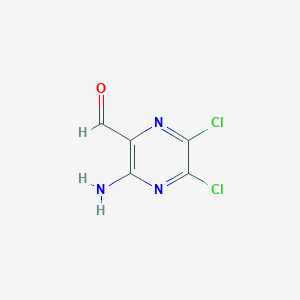
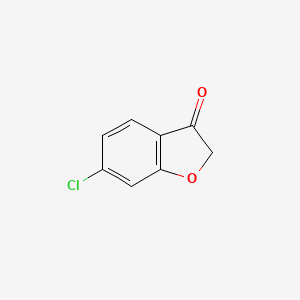

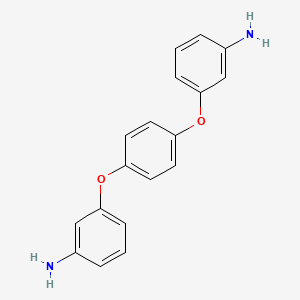
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
